![molecular formula C13H22N4O5S B13822258 N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ranitidine N,S-Dioxide is a compound derived from ranitidine, which is widely known for its use as a histamine H2-receptor antagonist. This compound has a molecular formula of C13H22N4O5S and a molecular weight of 346.40 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ranitidine N,S-Dioxide involves the oxidation of ranitidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,S-dioxide functionality . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process while minimizing impurities .
化学反应分析
Types of Reactions
Ranitidine N,S-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N,S-dioxide back to ranitidine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Ranitidine N,S-Dioxide, which can have different chemical and biological properties .
科学研究应用
作用机制
Ranitidine N,S-Dioxide exerts its effects by interacting with specific molecular targets. It is known to inhibit the action of histamine on H2 receptors, leading to a decrease in gastric acid secretion . The compound may also interact with other cellular pathways, influencing various biological processes .
相似化合物的比较
Similar Compounds
Ranitidine: The parent compound, widely used as an H2-receptor antagonist.
Nizatidine: Another H2-receptor antagonist with similar properties.
Famotidine: A related compound with a similar mechanism of action but different chemical structure.
Uniqueness
Ranitidine N,S-Dioxide is unique due to its specific N,S-dioxide functionality, which imparts different chemical and biological properties compared to its parent compound and other similar H2-receptor antagonists . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H22N4O5S |
|---|---|
分子量 |
346.41 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
InChI 键 |
LUDYETSZJZHPPA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
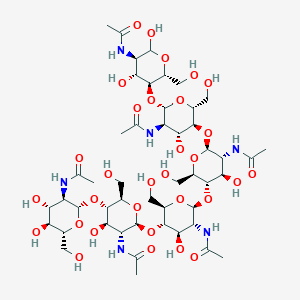
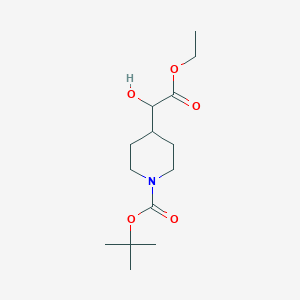
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
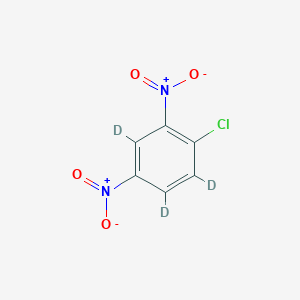
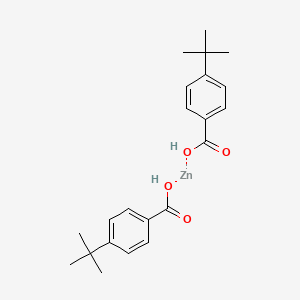
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
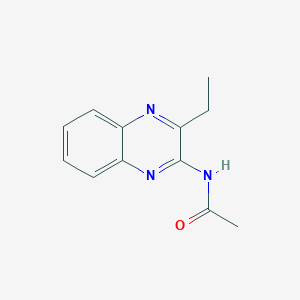

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
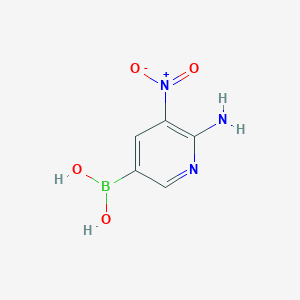
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
